Reuptake Inhibition Selectivity: Radafaxine Exhibits Pronounced NET Preference Compared to Bupropion
Radafaxine demonstrates a markedly shifted selectivity profile relative to its parent compound bupropion. While radafaxine blocks dopamine reuptake with approximately 70% of the efficacy of bupropion, it is reported to block norepinephrine reuptake with 392% of the efficacy of bupropion [1]. This quantitative shift indicates a functional preference for norepinephrine transporter (NET) engagement over dopamine transporter (DAT) engagement compared to the parent drug.
| Evidence Dimension | Relative Reuptake Inhibition Efficacy |
|---|---|
| Target Compound Data | Dopamine: ~70% of bupropion; Norepinephrine: ~392% of bupropion |
| Comparator Or Baseline | Bupropion (efficacy set to 100%) |
| Quantified Difference | Dopamine blockade reduced by ~30%; Norepinephrine blockade increased by ~292% relative to bupropion |
| Conditions | In vitro reuptake inhibition assays (comparative potency data aggregated from literature) |
Why This Matters
This differential NET:DAT inhibition profile may support distinct therapeutic applications where enhanced noradrenergic tone is desired, making radafaxine a non-interchangeable tool relative to bupropion.
- [1] Radafaxine. Wikipedia. https://en.wikipedia.org/wiki/Radafaxine View Source
